3'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone
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Description
3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the linear formula C18H16F3NO . It is also known as 3F-α-PVP.
Molecular Structure Analysis
The molecular structure of 3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone consists of 18 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The average mass is 319.321 Da, and the monoisotopic mass is 319.118408 Da .Scientific Research Applications
Enantioselective Electrodes
- Research on the synthesis of poly(pyrroles) from chiral pyrrole monomers, including the electrochemical reduction of molecules like 4-methylbenzophenone, demonstrates the potential for creating enantioselective electrodes. These electrodes exhibit stereoselective properties, which can be essential in analytical chemistry and biosensor applications (Schwientek, Pleus, & Hamann, 1999).
In-Situ Polymerization for Material Science
- The in-situ polymerization of compounds like 3-phenoxybenzoic acid in the presence of carbon nanofibers highlights the innovative methods in material science for creating novel composites. Such techniques can be crucial for developing advanced materials with unique properties (Baek, Lyons, & Tan, 2004).
Catalytic and Coordination Chemistry
- Studies on reactions involving copper and copper compounds with benzophenone derivatives like 3,5-di-tert-butylcatechol show interesting catalytic and coordination properties. These findings are valuable for understanding metal-radical interactions, which are important in catalysis and materials science (Speier, Csihony, Whalen, & Pierpont, 1996).
Environmental Implications
- Investigations into the environmental impact of benzophenone derivatives, including studies on aquatic ecosystems and human exposure, reveal the significance of understanding and managing the environmental presence of such chemicals (Moradi, Amin, Fatehizadeh, & Ghasemi, 2018).
Molecular Synthesis and Reactivity
- Research on the synthesis of new aromatic diamine monomers and their condensation reactions offer insights into the design and creation of new molecules with potential applications in polymer science and drug development (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015).
Properties
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-15-9-14(10-16(20)17(15)21)18(23)13-5-3-4-12(8-13)11-22-6-1-2-7-22/h3-5,8-10H,1-2,6-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNPVRVMDISADN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643225 |
Source
|
Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-92-8 |
Source
|
Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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